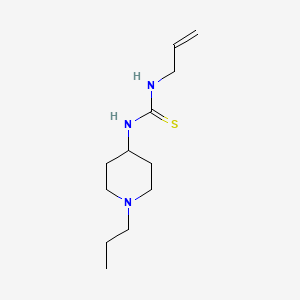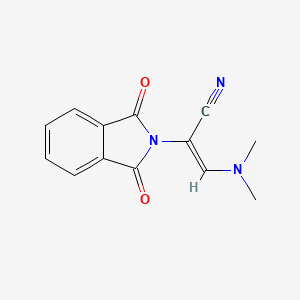
1-Prop-2-en-1-yl-3-(1-propylpiperidin-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA is a thiourea derivative that incorporates an allyl group and a piperidine ring. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. A common method includes the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with an amine to form the thiourea derivative . This method is efficient but requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
For industrial production, a catalyst-free and scalable synthesis method has been developed. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This environmentally friendly approach yields high chemical purity and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The allyl and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-ALLYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies exploring the biological activities of thiourea derivatives, including their effects on various cellular pathways.
Mechanism of Action
The mechanism of action of N-ALLYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring is known to interact with opioid receptors, while the thiourea group can form hydrogen bonds with various biological molecules, influencing their activity . These interactions can modulate cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide: Known for its use as a narcotic analgesic.
N-(1-Propyl-4-piperidinyl)propionanilide: A similar compound with different functional groups, used in pain management.
Uniqueness
N-ALLYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA is unique due to its combination of an allyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other thiourea derivatives .
Properties
Molecular Formula |
C12H23N3S |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
1-prop-2-enyl-3-(1-propylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C12H23N3S/c1-3-7-13-12(16)14-11-5-9-15(8-4-2)10-6-11/h3,11H,1,4-10H2,2H3,(H2,13,14,16) |
InChI Key |
BRRPAJKFBKIZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-6-cyclopropyl-3-methyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931505.png)
![2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10931513.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931525.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10931528.png)
![ethyl [2-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10931532.png)
![Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10931539.png)
![3-cyclopropyl-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931546.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10931550.png)
![1-benzyl-N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931553.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(difluoromethoxy)benzamide](/img/structure/B10931573.png)

![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10931583.png)
